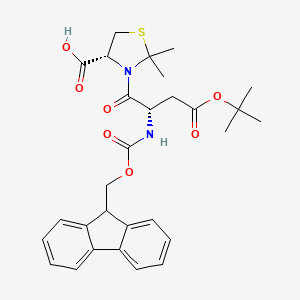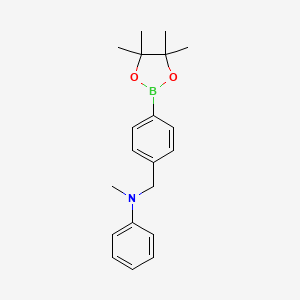
N-(2-chloro-9H-purin-6-yl)isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-9H-purin-6-yl)isoleucine is a compound that combines the structural features of purine and isoleucine Purine is a heterocyclic aromatic organic compound, while isoleucine is an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine typically involves the coupling of 2-chloro-9H-purine with isoleucine. One common method is to react 2-chloro-9H-purine with isoleucine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under mild conditions to avoid racemization of the amino acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and subsequent deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography.
Types of Reactions:
Substitution Reactions: The chlorine atom in the purine ring can undergo nucleophilic substitution reactions. For example, it can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include N-substituted purines.
Oxidation Products: Oxidized derivatives of the purine ring.
Reduction Products: Reduced forms of the purine ring.
科学的研究の応用
N-(2-chloro-9H-purin-6-yl)isoleucine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Biochemistry: Used in the study of enzyme-substrate interactions and protein synthesis.
Industrial Applications: Potential use in the synthesis of novel biomolecules and as a building block for more complex chemical entities.
作用機序
The mechanism of action of N-(2-chloro-9H-purin-6-yl)isoleucine involves its interaction with nucleic acids and proteins. The purine moiety can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA, potentially disrupting normal cellular processes. The isoleucine part of the molecule can interact with enzymes and proteins, affecting their function and stability.
類似化合物との比較
6-Chloropurine: A simpler analog that lacks the isoleucine moiety.
N-(purin-6-yl)dipeptides: Compounds where the purine is linked to different amino acids.
Uniqueness: N-(2-chloro-9H-purin-6-yl)isoleucine is unique due to the combination of a purine base with an essential amino acid, providing a dual functionality that can interact with both nucleic acids and proteins. This dual functionality makes it a versatile compound for various biochemical and medicinal applications.
特性
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUIQOHIFBJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide;methane](/img/structure/B7947256.png)
![9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl]carbamate;methane](/img/structure/B7947263.png)





![2-hydroxy-2-oxoacetate;hydroxy-[(1S)-1-phenylethyl]azanium](/img/structure/B7947297.png)




